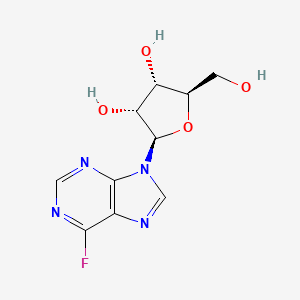

6-Fluoro-9-beta-d-ribofuranosylpurine

Beschreibung

Contextualizing Purine (B94841) Nucleoside Analogs in Biomedical Research

Purine nucleoside analogs are a class of synthetic compounds that are structurally similar to the natural purine nucleosides, adenosine (B11128) and guanosine (B1672433), which are fundamental components of nucleic acids and play vital roles in numerous cellular processes. nih.govscispace.com Due to their structural mimicry, these analogs can interfere with the synthesis of DNA and RNA, inhibit key enzymes involved in metabolic pathways, and induce apoptosis (programmed cell death). nih.gov This ability to disrupt cellular machinery has made them invaluable tools in biomedical research and has led to the development of a number of clinically important drugs.

For instance, drugs like fludarabine (B1672870) and cladribine (B1669150) are purine nucleoside analogs used in the treatment of certain types of leukemia and lymphoma. rsc.org Their mechanism of action often involves phosphorylation by cellular kinases to their active triphosphate form, which can then be incorporated into DNA, leading to the termination of DNA chain elongation and triggering cell death. nih.gov The broad applicability of purine nucleoside analogs extends to antiviral therapies as well. By targeting viral polymerases or other enzymes essential for viral replication, these compounds can inhibit the proliferation of viruses.

The research into purine nucleoside analogs is a continuous effort to design molecules with improved selectivity, greater efficacy, and novel mechanisms of action. Modifications to the purine base or the sugar moiety are systematically explored to enhance their therapeutic potential and to better understand the intricate workings of cellular and viral processes.

Significance of Fluorinated Nucleosides in Biological Systems Studies

The introduction of fluorine into nucleoside analogs is a strategic modification that can profoundly influence their biological properties. Fluorine is a small, highly electronegative atom that can mimic a hydrogen atom or a hydroxyl group in certain contexts. Its incorporation can lead to several advantageous changes in a molecule's behavior within a biological system.

One of the key benefits of fluorination is the increased metabolic stability of the nucleoside analog. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the compound more resistant to enzymatic degradation. This can lead to a longer half-life in vivo, allowing for sustained activity. Furthermore, the presence of a fluorine atom can alter the electronic properties of the nucleoside, which can affect its interaction with target enzymes or receptors. This can lead to enhanced binding affinity and, consequently, greater potency.

Fluorination can also influence the conformational preferences of the sugar ring, which in turn can affect how the nucleoside analog is recognized by polymerases and other enzymes. For example, the strategic placement of a fluorine atom can favor a specific sugar pucker that is preferred by a viral polymerase but not by human polymerases, leading to selective antiviral activity.

The use of the fluorine-18 (B77423) isotope (¹⁸F) has been particularly significant in the field of medical imaging. ¹⁸F is a positron emitter with a convenient half-life, making it an ideal radionuclide for Positron Emission Tomography (PET). nih.gov By labeling nucleosides with ¹⁸F, researchers can non-invasively visualize and quantify various biological processes in vivo, such as cell proliferation, by tracking the uptake and accumulation of the radiolabeled compound in tissues. nih.gov

Historical Development and Early Research Trajectories of 6-Fluoro-9-beta-d-ribofuranosylpurine

The synthesis of this compound was first reported in 1969 by J. Kiburis and J. H. Lister. nih.gov This work was part of a broader effort to synthesize novel purine derivatives and explore their potential biological activities. The initial research trajectory for this compound and its close analogs was largely driven by the established utility of purine analogs in cancer and viral research.

Early studies focused on the chemical synthesis and characterization of the compound. A significant development in the study of this compound was the synthesis of its fluorine-18 labeled counterpart, ¹⁸F-6-fluoro-9-beta-d-ribofuranosylpurine, in 1982. nih.gov This achievement opened the door for its evaluation as a potential PET imaging agent to study in vivo biological processes. The rationale was that, like other nucleoside analogs, its uptake might be correlated with cellular proliferation rates, a hallmark of cancerous tissue.

Data Tables

Table 1: Physicochemical Properties of Selected Purine Nucleoside Analogs

| Property | 6-Chloro-2-fluoropurine (B161030) | 9-(2-Deoxy-Beta-D-Ribofuranosyl)-6-Methylpurine |

| Molecular Formula | C5H2ClFN4 | C11H14N4O3 |

| Molecular Weight | 172.55 g/mol | 250.26 g/mol |

| Physical State | Solid | Solid |

| Melting Point | 157-162 °C | Not Available |

| Water Solubility | Not Available | 7.78 mg/mL (Predicted) |

Note: Specific physicochemical data for this compound is not widely reported in publicly accessible databases. The data presented is for structurally related compounds to provide context.

Table 2: Early Research Findings on Related Purine Nucleoside Analogs

| Compound/Study | Finding | Reference |

| ¹⁸F-6-fluoro-9-beta-d-ribofuranosylpurine | Successful synthesis with high radiochemical yield for potential use in PET imaging. | nih.gov |

| 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine | Found to be a substrate for adenosine deaminase and adenosine kinase. | |

| 6-(fluoromethyl)purine ribonucleoside | Displayed significant cytostatic effects in early studies. | |

| 6-chloropurine (B14466) nucleoside analogs | Showed promising anti-SARS-CoV activity in in vitro assays. |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

24784-69-8 |

|---|---|

Molekularformel |

C10H11FN4O4 |

Molekulargewicht |

270.22 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-(6-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H11FN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1 |

InChI-Schlüssel |

XUWVYBQIKCVCEH-KQYNXXCUSA-N |

SMILES |

C1=NC2=C(C(=N1)F)N=CN2C3C(C(C(O3)CO)O)O |

Isomerische SMILES |

C1=NC2=C(C(=N1)F)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Kanonische SMILES |

C1=NC2=C(C(=N1)F)N=CN2C3C(C(C(O3)CO)O)O |

Synonyme |

6-fluoro-9-beta-d-ribofuranosylpurine 6-fluorouracil |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Derivatization of 6 Fluoro 9 Beta D Ribofuranosylpurine and Its Analogs

De Novo Synthetic Routes for 6-Fluoro-9-beta-d-ribofuranosylpurine

The creation of this compound from basic chemical building blocks involves two key steps: introducing the fluorine atom onto the purine (B94841) ring and attaching the ribofuranosyl sugar moiety.

Nucleophilic Fluorination Methodologies

A key method for introducing the fluorine atom at the C-6 position of the purine ring is through nucleophilic substitution. One effective approach involves the displacement of a trimethylammonio group. This method has been successfully used to prepare [18F]-6-fluoropurine and its ribofuranosyl derivative with high radiochemical yields under mild conditions. nih.gov The process involves reacting a purine precursor containing a trimethylammonio leaving group at the 6-position with a fluoride (B91410) ion source, such as [18F]fluoride. nih.gov The efficiency of this reaction can be optimized by adjusting parameters like temperature, reaction time, and the use of crown ethers to enhance the nucleophilicity of the fluoride ion. nih.gov This technique is valuable for producing radiolabeled purine nucleosides for imaging applications. nih.gov

Glycosylation Reactions for Ribofuranosyl Moiety Attachment

The attachment of the ribofuranosyl sugar to the purine base is a critical step in the synthesis of nucleosides. Glycosylation reactions are employed to form the crucial C-N glycosidic bond. One common method involves reacting a silylated derivative of the purine base with a protected ribofuranose, often in the presence of a Lewis acid catalyst. nih.gov For instance, the Me3Si derivative of purine-6-carboxamide can be glycosylated with a protected ribofuranose to yield the blocked nucleoside, which is then deprotected to give the final product. nih.gov Another approach is the Vorbrüggen glycosylation, a stereoselective method widely used in the synthesis of various ribonucleoside drugs.

Enzymatic transglycosylation offers an alternative, highly regio- and stereoselective method. Purine nucleoside phosphorylases (PNPs) can catalyze the reversible cleavage of the glycosidic bond of a purine nucleoside and transfer the sugar moiety to a different purine base. mdpi.com This biocatalytic approach often proceeds under mild conditions and can be more efficient than traditional chemical methods, which may require high temperatures and vacuum. mdpi.com

Diversification through Substituent Modifications at the Purine Moiety

Once the this compound core is synthesized, its structure can be further modified to create a diverse range of analogs. These modifications are typically focused on the C-6, C-2, and C-8 positions of the purine ring.

Palladium-Catalyzed Cross-Coupling Approaches at the C-6 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents at the C-6 position of the purine ring. Starting from 6-chloropurine (B14466) nucleosides, which can be derived from their 6-fluoro counterparts, various coupling partners can be utilized.

Stille and Suzuki Couplings: The Stille coupling involves the reaction of an organotin reagent (aryl(tributyl)stannanes), while the Suzuki-Miyaura coupling utilizes organoboron compounds like arylboronic acids. nih.govacs.org These reactions are catalyzed by palladium complexes and are effective for creating C-C bonds, allowing for the introduction of aryl and heteroaryl groups. nih.govacs.orgchem-soc.si For example, Pd-132-catalyzed Suzuki-Miyaura cross-coupling has been used to synthesize 6-heteroaryl-2-aminopurine ribonucleosides from 6-chloroguanosine. acs.org

Coupling with Organozinc Halides: Organozinc halides are also effective coupling partners in palladium-catalyzed reactions to introduce alkyl, cycloalkyl, and aryl groups at the C-6 position. nih.gov This method has been used to synthesize a series of C-6 substituted 9-(β-d-ribofuranosyl)purines. nih.gov

These cross-coupling strategies provide a modular and efficient way to access a wide array of C-6 substituted purine nucleosides. nih.govacs.org

Introduction of Diverse Functional Groups

A wide range of functional groups can be introduced at the C-6 position, leading to analogs with diverse properties.

| Functional Group | Method of Introduction | Reference |

| Alkyl | Palladium-catalyzed cross-coupling with alkylzinc halides or trialkylaluminium. Can also be introduced via radical-based Minisci reaction or photoredox/nickel dual catalysis. | nih.govnih.govnih.govnih.gov |

| Aryl | Palladium-catalyzed Suzuki or Stille couplings with arylboronic acids or arylstannanes. Direct C-H arylation is also possible. | nih.govacs.orgnih.govresearchgate.net |

| Heteroaryl | Palladium-catalyzed Suzuki coupling with heteroarylboronic acids. | acs.org |

| Amino | Nucleophilic aromatic substitution of a halogen at the C-6 position. | nih.gov |

| Carboxamide | Synthesized from a 6-cyanopurine (B1214740) precursor, which can be obtained from a 6-halopurine. | nih.gov |

| Sulfonyl | Can be introduced through nucleophilic substitution. | nih.gov |

| Piperazine (B1678402) | Nucleophilic aromatic substitution of a halogen at the C-6 position with various piperazine derivatives. | nih.govnih.govacs.org |

Modifications at C-2 and C-8 Positions of the Purine Ring

While the C-6 position is a primary site for modification, the C-2 and C-8 positions of the purine ring also offer opportunities for derivatization.

C-2 Position: Modifications at the C-2 position can be achieved through various synthetic routes. For instance, starting from 2,6-dichloropurine, selective substitution at the C-2 position can be performed. Palladium-catalyzed cross-coupling reactions can also be applied to introduce substituents at this position. researchgate.net

C-8 Position: The C-8 position can be functionalized through several methods. Electrophilic substitution reactions, such as bromination, can introduce a handle for further modifications. mdpi.com Palladium-catalyzed cross-coupling reactions, similar to those used at the C-6 position, can be employed to introduce aryl and other groups. chem-soc.siresearchgate.net Direct C-H arylation has also been reported as an efficient method for modifying the C-8 position. nih.gov Additionally, the synthesis of 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine demonstrates the introduction of an amino group at this position. nih.gov

Ribose Moiety Modifications and Their Synthetic Pathways

Modifications to the ribose portion of this compound are a key area of research, aiming to generate analogs with altered properties. These modifications primarily involve the synthesis of deoxy and fluoro-deoxy analogs through stereoselective chemical pathways.

The synthesis of 2'-deoxy and 3'-deoxy-2'-fluoro analogs of 6-fluoropurine (B74353) nucleosides often starts from more accessible precursors. A common strategy for creating 2'-deoxynucleosides involves the enzymatic deamination of 2'-deoxyadenosine (B1664071) to yield 2'-deoxyinosine. This intermediate can then be chemically converted to 6-chloropurine 2'-deoxyriboside. cdnsciencepub.com Subsequent treatment of the 6-chloro derivative with a quaternary ammonium (B1175870) salt followed by reaction with potassium fluoride can yield the desired 6-fluoropurine 2'-deoxyriboside. cdnsciencepub.com

The synthesis of 3'-deoxy-3'-fluoro analogs, such as 9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-phenylpurine, highlights another synthetic route where the purine base is modified. medchemexpress.com In more complex syntheses, such as for 2-fluoro-substituted purine 2',3'-dideoxy-2',3'-difluoro-d-arabinofuranosyl nucleosides, the process begins with a carbohydrate precursor like D-xylose. nih.gov This precursor undergoes a series of reactions to create a fluorinated sugar intermediate, which is then coupled with a modified purine base, such as 6-chloro-2-fluoropurine (B161030). nih.gov

Achieving the correct stereochemistry in the sugar moiety is crucial for the biological activity of nucleoside analogs. Stereoselective synthesis is often accomplished through glycosylation reactions where the anion of a purine derivative is coupled with a specifically prepared carbohydrate precursor. nih.gov For example, the synthesis of 2',3'-dideoxy-2',3'-difluoro-d-arabinofuranosyl nucleosides utilizes a glycosyl bromide derived from D-xylose in a five-step process. nih.gov The reaction of this bromide with the potassium salt of 6-chloro-2-fluoropurine results in a mixture of anomers, with the desired β-anomer being the major product. nih.gov

The choice of reagents and reaction conditions plays a significant role in controlling the stereochemical outcome. The use of fluorinating agents like diethylaminosulfur trifluoride (DAST) on protected ribofuranoside precursors can introduce fluorine at specific positions with a degree of stereocontrol. nih.gov The inherent stereochemistry of the starting carbohydrate, such as D- or L-arabinose, directs the formation of the final nucleoside's stereoisomer. researchgate.net

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic methods provide a powerful and highly selective alternative to traditional chemical synthesis for producing nucleoside analogs. These biocatalytic approaches often result in higher yields and fewer side products under milder reaction conditions.

Nucleoside phosphorylases (NPs) are widely used for the synthesis of modified nucleosides through a process called transglycosylation. nih.govmdpi.com This enzymatic reaction involves the transfer of a glycosyl group from a donor nucleoside to an acceptor nucleobase. mdpi.com The process is typically a two-step reaction catalyzed by one or more NPs. First, a pyrimidine (B1678525) or purine nucleoside phosphorylase cleaves the glycosidic bond of a donor nucleoside in the presence of inorganic phosphate (B84403), forming an α-D-pentofuranose-1-phosphate intermediate. mdpi.comnih.gov Subsequently, a purine nucleoside phosphorylase (PNP) catalyzes the condensation of this sugar phosphate with a purine base acceptor, such as 6-fluoropurine, to form the new nucleoside analog. mdpi.commdpi.com

The equilibrium of this reaction generally favors synthesis, especially for purine nucleosides. nih.gov A common approach is a one-pot, two-enzyme system, often combining a pyrimidine nucleoside phosphorylase (PyNP) with a PNP. mdpi.com This bi-enzymatic system allows for the efficient production of purine nucleoside analogs from readily available and inexpensive pyrimidine nucleosides. mdpi.com For instance, PNPs from various bacterial sources, including E. coli and Aeromonas hydrophila, have been effectively used in these synthetic schemes. nih.govresearchgate.net

Table 1: Examples of Enzymatic Transglycosylation for Purine Nucleoside Analog Synthesis

| Enzyme(s) | Donor Nucleoside | Acceptor Base | Product | Reference |

|---|---|---|---|---|

| Pyrimidine Nucleoside Phosphorylase (BbPyNP) & Purine Nucleoside Phosphorylase (AmPNP) | Uridine | 2,6-diaminopurine (B158960) | 2,6-diaminopurine ribonucleoside | mdpi.com |

| Pyrimidine Nucleoside Phosphorylase (BbPyNP) & Purine Nucleoside Phosphorylase (AmPNP) | Uridine | 2-amino-6-chloropurine | 2-amino-6-chloropurine ribonucleoside | mdpi.com |

| Purine Nucleoside Phosphorylase (from A. hydrophila) | 7-methylguanosine iodide | 6-methoxypurine | 6-methoxypurine-9-riboside | researchgate.net |

To improve the efficiency and scalability of enzymatic nucleoside synthesis, continuous enzyme membrane reactors (EMRs) have been developed. mdpi.comresearchgate.net EMRs offer a significant advantage over traditional batch reactions by allowing for the continuous production of the target nucleoside while retaining the expensive biocatalyst (the enzyme) for reuse. nih.gov In an EMR system, the enzymes are freely dissolved in the reaction medium but are retained within the reactor by an ultrafiltration membrane that allows substrates and products to pass through. researchgate.net

This setup avoids the activity loss often associated with enzyme immobilization on solid carriers. mdpi.com The continuous removal of the product and replenishment of substrates help to overcome product inhibition and drive the reaction towards completion. EMRs have been successfully used for the synthesis of natural and dihalogenated nucleosides via one-pot transglycosylation reactions, demonstrating high product yields (>90%) and significantly extended operational times, running for weeks or even months. researchgate.netnih.gov This technology facilitates a more cost-effective and streamlined process for the industrial production of modified nucleosides. nih.gov

Radiosynthesis Methodologies for Isotopic Labeling (e.g., Fluorine-18)

The introduction of positron-emitting radionuclides like fluorine-18 (B77423) ([¹⁸F]) into molecules such as this compound is essential for their use in Positron Emission Tomography (PET) imaging. researchgate.net Fluorine-18 is a favored radioisotope due to its favorable decay characteristics and half-life (109.7 min). nih.gov

The radiosynthesis of [¹⁸F]this compound has been achieved with high radiochemical yields through a nucleophilic substitution reaction. nih.gov This method involves the displacement of a trimethylammonio group at the 6-position of a purine ribofuranosyl precursor with [¹⁸F]fluoride. nih.gov The reaction is performed under mild conditions, and its efficiency can be optimized by adjusting parameters such as temperature, reaction time, and the addition of a phase-transfer catalyst like a crown ether (e.g., Kryptofix 2.2.2). researchgate.netnih.gov Under optimal conditions, radiochemical yields of approximately 63% can be obtained for the ribofuranosyl derivative. nih.gov This method allows for the preparation of the [¹⁸F]-labeled compound in a non-carrier-added state, which is crucial for achieving the high specific activity required for PET imaging applications. nih.gov

Table 2: Radiosynthesis of [¹⁸F]this compound

| Precursor | Reagent | Conditions | Radiochemical Yield | Reference |

|---|

Applications in Research Probe Development for in vivo imaging

The primary application of this compound in the context of in vivo imaging is its use as a precursor for radiolabeled probes, particularly for PET. The introduction of a fluorine-18 (¹⁸F) isotope into the molecule allows for its detection in the body, providing a non-invasive window into various physiological and pathological processes.

A significant breakthrough in this area was the development of a method for the direct ¹⁸F-labeling of this compound. This process involves the nucleophilic displacement of a trimethylammonio group on the purine ring with ¹⁸F-fluoride. nih.gov This synthetic approach is advantageous as it allows for the production of the radiolabeled compound with high radiochemical yields under mild conditions. nih.gov The stability of the resulting ¹⁸F-labeled purines has been examined in Tris buffer, a crucial step in ensuring their suitability for biological applications. nih.gov

The development of such radiolabeled nucleoside analogs is part of a broader effort to create probes for imaging cellular proliferation and DNA synthesis. nih.gov While other PET probes exist, the unique biochemical properties of purine analogs offer the potential for more specific and sensitive imaging of certain biological targets. nih.gov

The following table summarizes the key findings related to the synthesis of ¹⁸F-6-fluoro-9-beta-d-ribofuranosylpurine for use as a research probe.

Table 1: Synthesis and Properties of ¹⁸F-6-fluoro-9-beta-d-ribofuranosylpurine

| Parameter | Finding | Citation |

|---|---|---|

| Synthesis Method | Nucleophilic displacement of a trimethylammonio-group with ¹⁸F-fluoride. | nih.gov |

| Radiochemical Yield | Approximately 63% for the ribofuranosyl derivative. | nih.gov |

| Labeling Conditions | Mild conditions, with optimization of reaction temperature, time, and the use of a crown ether. | nih.gov |

| Potential Application | Diagnostic imaging of neoplasms and analysis of purinergic receptors. | nih.gov |

| Stability | Examined in Tris buffer at 37°C. | nih.gov |

While the direct radiolabeling of this compound is a key application, the broader field of purine nucleoside analog research provides a blueprint for potential derivatization strategies. For instance, the synthesis of other fluorinated guanosine (B1672433) analogs, such as 2'-deoxy-2'-[¹⁸F]fluoro-9-β-D-arabinofuranosylguanine ([¹⁸F]F-AraG), demonstrates the feasibility of introducing fluorine at different positions of the nucleoside scaffold to create novel PET probes. nih.govresearchgate.net These strategies often involve multi-step syntheses and the use of protected precursors to achieve the desired chemical modification. nih.gov

The development of these probes is often accompanied by rigorous in vitro and in vivo evaluation to assess their biological activity and imaging potential. This includes studies on their uptake in cell lines and their biodistribution in animal models. nih.govnih.gov For example, preliminary cell uptake experiments with [¹⁸F]F-AraG showed its accumulation in both leukemia cell lines and activated primary thymocytes, suggesting its potential as a PET imaging agent for T-cells. nih.gov

The research into 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues has also shed light on the structure-activity relationships that govern their biological effects. nih.gov Such studies are critical for the rational design of new imaging probes with improved targeting and pharmacokinetic properties.

Molecular and Cellular Mechanisms of Action

Interactions with Key Enzymes in Purine (B94841) Metabolism

Scientific literature available through extensive searches does not provide specific data on the direct interactions of 6-Fluoro-9-beta-d-ribofuranosylpurine with the enzymes listed below. While numerous studies have been conducted on structurally similar purine analogs, the explicit substrate specificity, inhibitory activity, or modulatory role of this compound has not been detailed in the available research.

For context, research on analogous compounds, such as 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine, has shown that it is a substrate for both adenosine (B11128) deaminase and adenosine kinase, and its metabolic pathway involves AMP deaminase. nih.gov However, it is crucial to note that the presence of an additional functional group, such as the 8-amino group in this related compound, can significantly alter its biochemical properties and interactions with enzymes.

Substrate Specificity and Inhibition of Adenosine Deaminase

There is no specific information available in the searched scientific literature regarding the substrate specificity or inhibitory effects of this compound on adenosine deaminase.

Role as a Substrate for Adenosine Kinase

The role of this compound as a substrate for adenosine kinase has not been specifically documented in the available research.

Modulation of AMP Deaminase Activity

There is no information in the searched literature detailing how this compound modulates the activity of AMP deaminase.

Substrate Activity with Purine Nucleoside Phosphorylases (PNP), including E. coli PNP

While E. coli Purine Nucleoside Phosphorylase (PNP) is known to have a broad substrate tolerance for 6-substituted purine ribonucleosides, specific studies detailing the substrate activity of this compound with PNP, including E. coli PNP, were not found in the performed searches.

Inhibition of Ribonucleotide Reductase

No specific data on the inhibition of ribonucleotide reductase by this compound was identified in the searched scientific literature. General research indicates that other fluorinated purine nucleoside analogs can act as inhibitors of this enzyme.

Interactions with Other Metabolic Enzymes (e.g., Carbonic Anhydrase)

There is no information available in the searched literature concerning the interactions of this compound with other metabolic enzymes such as carbonic anhydrase.

Interference with Nucleic Acid Synthesis and Function

The primary mode of action for many nucleoside analogs, including those structurally similar to this compound, involves the disruption of nucleic acid synthesis and function. By acting as a fraudulent substrate, these compounds can competitively inhibit enzymes involved in DNA and RNA synthesis or be incorporated into the nucleic acid chains, leading to dysfunctional genetic material.

Interaction with RNA and DNA in solution, and interference with RNA duplex formation

Studies on 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues have demonstrated their ability to interact with both RNA and DNA in solution. nih.gov Techniques such as Circular Dichroism (CD) spectra and thermal melting studies have shown that these compounds can bind to nucleic acids. nih.gov Certain analogues have been observed to bind to single-stranded RNA and interfere with the formation of RNA duplexes. nih.gov This interference with RNA secondary structure can have profound effects on various cellular processes that rely on proper RNA folding and function, such as translation and post-transcriptional regulation.

Furthermore, the related compound 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) is known to inhibit RNA synthesis in a concentration-dependent manner. nih.gov This inhibition is primarily mediated by its triphosphate form, F-ara-ATP, which has been shown to suppress the activity of RNA polymerase II. nih.gov

Proposed Mechanisms of Incorporation into Nucleic Acids and Subsequent Cellular Consequences

The incorporation of nucleoside analogs into nucleic acids is a critical step in their mechanism of action. The compound 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) has been shown to be incorporated into both RNA and DNA in HL-60 cells. nih.gov This incorporation into both types of nucleic acids is a distinguishing feature compared to other arabinosyl nucleosides like ara-C and ara-A, which are primarily incorporated into DNA. nih.gov

Induction of Cellular Responses

The interference with fundamental processes like DNA and RNA synthesis triggers a variety of cellular stress responses. These responses are failsafe mechanisms designed to halt the proliferation of cells with damaged genetic material, often leading to cell cycle arrest and, ultimately, apoptosis.

Mechanisms of Cell Cycle Arrest (e.g., G2/M Phase)

A common cellular response to DNA damage and replication stress is the activation of cell cycle checkpoints. Research on 2,6-diamino-substituted purine derivatives, which share a core structure with this compound, has shown their ability to elicit cell cycle arrest in the G2/M phase. nih.gov This arrest is often more pronounced in cells with compromised p53, a key tumor suppressor protein that regulates the G1 checkpoint. nih.gov The G2/M checkpoint prevents cells from entering mitosis with damaged DNA, providing an opportunity for repair. However, if the damage is irreparable, this prolonged arrest can be a prelude to apoptosis. The induction of G2/M phase arrest has also been observed with other compounds that cause DNA damage or interfere with mitotic spindle formation. nih.govnih.gov

Pathways of Apoptosis Induction (e.g., Caspase Activation, Mitochondrial Pathway, Bax/Bcl-2 Modulation, cytochrome c release)

The induction of apoptosis, or programmed cell death, is a hallmark of many purine nucleoside analogs. medchemexpress.com The intrinsic, or mitochondrial, pathway of apoptosis is a common route activated by cellular stress and DNA damage. nih.govnih.gov This pathway is characterized by a series of highly regulated molecular events.

A critical event in the mitochondrial pathway is the permeabilization of the outer mitochondrial membrane, which is regulated by the Bcl-2 family of proteins. nih.gov Pro-apoptotic members, such as Bax, promote membrane permeabilization, while anti-apoptotic members, like Bcl-2, inhibit this process. nih.govnih.gov An increase in the Bax/Bcl-2 ratio is often associated with the induction of apoptosis. nih.gov

The permeabilization of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytosol. nih.govnih.govnih.gov In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of a multi-protein complex known as the apoptosome. nih.gov The apoptosome then recruits and activates the initiator caspase, caspase-9. nih.govnih.govfrontiersin.org Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates. nih.gov While direct evidence for this compound is not available, the established mechanisms of related compounds strongly suggest its involvement in this intricate and well-orchestrated pathway of cellular self-destruction.

Mechanisms of Senescence Induction

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including the introduction of synthetic nucleoside analogs. This process is a critical barrier to tumor progression. The induction of senescence by purine analogs is a key aspect of their anti-cancer activity.

SA-β-Gal Activation: A primary hallmark of senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-Gal) at a suboptimal pH of 6.0. This activity is attributed to the overexpression and accumulation of the lysosomal enzyme β-D-galactosidase, which is encoded by the GLB1 gene. wikipedia.orgresearchgate.net While direct evidence for this compound is not available, it is plausible that, like other purine analogs, it could induce cellular stress leading to the upregulation of GLB1 and subsequent increase in SA-β-Gal activity. wikipedia.orgnih.gov

Rb Protein Phosphorylation: The retinoblastoma (Rb) protein is a key tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its activity is tightly regulated by phosphorylation. In a hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. For cells to enter senescence, the Rb protein is typically maintained in its active, hypophosphorylated state. This is often achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors. While the direct effect of this compound on Rb phosphorylation has not been documented, it is a plausible mechanism for inducing cell cycle arrest and senescence.

Modulation of Cellular ATP Levels and Kinase Activities

As a nucleoside analog, this compound is expected to interact with cellular energy pathways and the enzymes that regulate them.

Modulation of Cellular ATP Levels: Purine analogs can be recognized by cellular kinases and undergo phosphorylation, being converted into their monophosphate, diphosphate, and triphosphate forms. This process consumes cellular adenosine triphosphate (ATP). For instance, the related compound 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine is a substrate for adenosine kinase and is converted to its triphosphate derivative within cells. nih.gov This phosphorylation not only activates the analog to its cytotoxic form but also depletes the cellular ATP pool. The anticancer drug 6-mercaptopurine (B1684380) has been shown to rapidly decrease intracellular ATP concentrations, leading to energetic failure in proliferating T cells. nih.gov It is therefore highly probable that this compound also reduces cellular ATP levels.

Kinase Activities: The triphosphate form of purine analogs can act as a competitive inhibitor of ATP for various kinases or as a fraudulent substrate for DNA and RNA polymerases. The depletion of ATP can also lead to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. nih.gov Activation of AMPK can, in turn, inhibit anabolic pathways, including protein and nucleic acid synthesis, to conserve energy, further contributing to cell cycle arrest and apoptosis.

Impact on Gene Expression and miRNA Regulation

The incorporation of purine analogs into nucleic acids or the alteration of cellular signaling pathways can have profound effects on gene and microRNA (miRNA) expression.

Impact on Gene Expression: By being incorporated into DNA and RNA, this compound can disrupt the processes of transcription and translation, leading to widespread changes in gene expression. This can trigger cellular stress responses and apoptosis.

miRNA Regulation (e.g., miR-21 downregulation): MicroRNA-21 (miR-21) is a well-known oncomiR that is overexpressed in many cancers and promotes cell proliferation, invasion, and resistance to chemotherapy. nih.gov The Wnt/β-catenin signaling pathway has been shown to regulate the expression of miR-21. nih.gov While there is no direct evidence of this compound downregulating miR-21, targeting oncogenic miRNAs is a known mechanism of some anticancer agents. Given the interplay between cellular signaling pathways affected by purine analogs and miRNA expression, this remains a potential area of impact.

Molecular Targeting and Signaling Pathways

The cytotoxic effects of purine analogs are often mediated through their interaction with specific molecular targets and the modulation of key signaling pathways.

Interaction with Specific Kinases (e.g., ALK, BTK, Src)

While direct inhibition of Anaplastic Lymphoma Kinase (ALK), Bruton's Tyrosine Kinase (BTK), or Src kinase by this compound has not been reported, the general class of purine analogs has been shown to interact with various kinases. The discovery of a reversible inhibitor of BTK, which contains a fluoro-substituted carbazole (B46965) moiety, highlights the potential for fluorinated heterocyclic compounds to target this kinase. nih.gov Given that the active form of this compound would be its triphosphate derivative, it could potentially compete with ATP for the binding site of these kinases.

Exploration of Wnt/β-Catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. nih.gov This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Some studies have shown that there is crosstalk between miRNAs and the Wnt/β-catenin pathway. nih.gov For example, miR-21 expression can be regulated by the β-catenin/STAT3 pathway. nih.gov Although a direct link has not been established, it is conceivable that a purine analog like this compound could indirectly influence this pathway by altering the expression of regulatory miRNAs or by affecting the phosphorylation status of key signaling components through its impact on cellular kinase activities.

Other Biological Activities

Plant Growth Regulation (Cytokinin Activity)

Following a comprehensive review of scientific literature, there is currently no available research data specifically detailing the cytokinin activity or the effects on plant growth regulation of the compound this compound.

While studies have been conducted on structurally related fluorinated purine derivatives and their roles as cytokinins, this specific molecule has not been the subject of published research in this context. For instance, certain fluorinated benzylaminopurine ribosides have demonstrated significant effects in promoting shoot multiplication in plant micropropagation. nih.gov Specifically, 6-(3-fluorobenzylamino)purine-9-riboside has been noted for its capacity to enhance shoot multiplication more effectively than 6-benzylaminopurine (B1666704) (BAP) in rose micropropagation. nih.gov However, these findings pertain to molecules with a different substitution at the 6-position of the purine ring and cannot be directly extrapolated to this compound.

Therefore, a data table on the cytokinin activity of this compound cannot be generated due to the absence of specific experimental results in the accessible scientific literature. Further research would be necessary to determine if this compound exhibits any cytokinin-like properties.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Fluorine Position on Biological Activity and Enzymatic Resistance

The introduction of fluorine, the most electronegative element, into nucleoside analogs significantly alters their electronic properties, lipophilicity, and metabolic stability. mdpi.comnih.gov These changes can lead to enhanced biological activity and resistance to enzymatic degradation, making fluorinated nucleosides a vital area of pharmaceutical research. mdpi.comnih.gov

The substitution of a group at the C-6 position of the purine (B94841) ring with a fluorine atom has profound effects on the molecule's biological profile. The 6-fluoro-purine ribonucleoside acts as a key intermediate in the synthesis of various biologically active compounds. For instance, 8-amino-6-fluoro-9-beta-d-ribofuranosyl-9H-purine has been synthesized and shown to be a substrate for both adenosine (B11128) deaminase and adenosine kinase. nih.gov In cellular metabolism studies, this compound is converted into its monophosphate and triphosphate derivatives, demonstrating its ability to engage with cellular enzymatic machinery. nih.gov

The C-6 position is crucial for interaction with numerous enzymes. The presence of a fluorine atom at this position can confer resistance to certain metabolic pathways. For example, while many 6-substituted purines are substrates for enzymes like adenosine deaminase, the strong C-F bond can alter this interaction. The synthesis of various 6-substituted purines, often starting from 6-chloropurine (B14466), allows for the exploration of SAR. nih.govresearchgate.net Derivatives such as 2-amino-6-fluoropurine are important precursors for creating libraries of compounds to test for antifungal and other biological activities. researchgate.net

Fluorination of the ribose sugar is a well-established strategy to enhance the therapeutic potential of nucleoside analogs. mdpi.comnih.gov The position and stereochemistry of the fluorine atom on the sugar ring have distinct and significant impacts on the molecule's conformation, stability, and activity.

2'-Fluorination: The introduction of a fluorine atom at the 2'-position of the ribose ring generally increases the nucleoside's metabolic stability against degradation by nucleases and enhances its chemical stability in acidic conditions. nih.govnih.govoup.com This modification is particularly noted for boosting antiviral activity. mdpi.comnih.gov The 2'-fluoro substitution influences the sugar pucker conformation, which is a critical determinant of biological activity. It is suggested that a 2'-β-fluoro (ara-F) configuration favors a "South" conformation, which is associated with activity against DNA viruses, while a 2'-α-fluoro configuration favors a "North" conformation, linked to activity against RNA viruses. nih.gov Several 2'-fluorinated nucleosides have progressed to clinical trials or have been approved as antiviral and anticancer drugs. oup.com

3'-Fluorination: While less studied than 2'-fluorination, modifying the 3'-position with fluorine has also yielded compounds with significant biological potential. nih.gov The synthesis of 3'-deoxy-3'-fluoro-β-D-ribofuranosyl purine derivatives has been undertaken to explore their cytostatic properties. nih.govresearchgate.net Combining a 3'-fluoro modification with various substituents at the C-6 position of the purine ring has produced analogs with potent tumor cell growth inhibition at sub-micromolar concentrations against cell lines like human colon cancer (HCT-116) and osteosarcoma (143B). nih.gov

Table 1: Influence of Ribose Fluorination on Nucleoside Properties

| Fluorine Position | Reported Effects | Key Findings | Citations |

| 2'-Fluoro | Enhanced antiviral activity, Increased enzymatic/metabolic stability, Increased chemical stability in acid | Favors specific sugar conformations linked to activity against DNA or RNA viruses. | mdpi.comnih.govnih.govoup.com |

| 3'-Fluoro | Potent antitumor activity | Analogs demonstrated sub-micromolar inhibition of colon and osteosarcoma cancer cell lines. | nih.govresearchgate.net |

| 4'-Fluoro | Broad-spectrum antiviral activity | 4′-Fluorouridine shows activity against respiratory syncytial virus and SARS-CoV-2. | researchgate.net |

Effect of Substituents at Purine C-6 Position on Cytostatic and Antiviral Activity

The C-6 position of the purine ring is a primary site for modification to modulate biological activity. By replacing the fluorine atom of 6-fluoropurine (B74353) nucleosides with a wide array of functional groups, researchers have developed compounds with tailored cytostatic and antiviral profiles.

The introduction of non-polar alkyl, cycloalkyl, and aryl groups at the C-6 position has been shown to influence enzymatic interactions and cytotoxicity.

Alkyl and Cycloalkyl Groups: A series of C-6 alkyl and cycloalkyl-9-(β-d-ribofuranosyl)purines were synthesized and evaluated for their interaction with E. coli purine nucleoside phosphorylase (PNP). nih.gov The enzyme showed a high tolerance for steric bulk at the C-6 position, with derivatives like 6-ethyl, 6-cyclopropyl, and 6-cyclopentylpurine ribonucleosides being cleaved as effectively as the 6-methyl derivative. nih.gov Several of these compounds, including the ethyl, cyclopropyl, phenyl, and thienyl derivatives, exhibited significant cytotoxic activity against CEM human T-lymphoblastoid cells. nih.gov

Aryl Groups: Aryl substituents at the C-6 position have been shown to impart significant cytostatic activities. nih.gov For example, 6-(4-methoxyphenyl)purine and 6-(4-fluorophenyl)purine ribonucleosides were reported to have notable cytostatic effects. nih.gov The synthesis of 3'-fluoro-6-arylpurine nucleosides resulted in compounds with potent antitumor activity. nih.gov

Table 2: Cytotoxicity of C-6 Substituted Purine Ribonucleosides against CEM Cells

| Compound (Substituent) | IC₅₀ (μM) |

| 6-Methylpurine riboside | 0.01 |

| 6-Ethylpurine riboside | 0.15 |

| 6-Cyclopropylpurine riboside | 0.14 |

| 6-Phenylpurine riboside | 0.06 |

| 6-(2-Thienyl)purine riboside | 0.05 |

| Data sourced from a study on C-6 substituted purine ribosides. nih.gov |

Hetaryl and Benzyl (B1604629) Moiety Contributions

Attaching heterocyclic aromatic (hetaryl) or benzyl groups to the C-6 position has led to compounds with diverse biological activities, including antiviral and cytostatic effects.

Hetaryl Substituents: Purine ribonucleosides with 6-heterocyclic substituents have demonstrated strong antiviral and cytostatic activities. nih.gov The coupling of various hetaryl groups, such as furan-2-yl, to the 6-position of 3'-fluoro-purine nucleosides has been explored to generate novel analogs with potential anticancer properties. nih.govresearchgate.net

Benzyl Moieties: N6-benzyl substitutions are known to modulate the affinity of nucleosides for G protein-coupled receptors (GPCRs). nih.gov Furthermore, a study of 38 different 6-benzylaminopurine (B1666704) (BAP) derivatives revealed that many possessed high cytokinin activity and also exhibited inhibitory effects on cyclin-dependent kinase 2 (CDK2) and antiproliferative properties against cancer cell lines. nih.gov This suggests that part of the antiproliferative effect of these compounds is due to the inhibition of CDK activity. nih.gov

The introduction of amino groups and their derivatives at the C-6 position has been a fruitful strategy for developing potent bioactive molecules.

Amino and Substituted Amino Groups: The nature of the amino acid and the length of the linker connecting it to the purine at C-6 can influence immunostimulatory activity. nih.gov For instance, certain 6-substituted purinyl alkoxycarbonyl amino acids were found to stimulate cytotoxic T lymphocytes. nih.gov Additionally, the synthesis of 2-chloropurine arabinosides with chiral amino acid amides at the C-6 position yielded compounds with antiproliferative activity against human acute myeloid leukemia cells, with a serine derivative showing activity close to the established drug Nelarabine. mdpi.com

Piperazine (B1678402) Moiety: The incorporation of a piperazine ring at the C-6 position has led to the development of potent anticancer agents. nih.govnih.gov Novel C6-piperazine substituted purine nucleoside analogs were synthesized and evaluated against several cancer cell lines, with some compounds exhibiting significant cytotoxicity against PC-3 prostate cancer cells. nih.gov Further studies on 6-substituted piperazine-containing purine nucleobase analogs revealed they could induce apoptosis in hepatocellular carcinoma cells by inhibiting the c-Src kinase pathway. nih.gov

Carboxamide and Sulfonyl Modifications

The introduction of carboxamide and sulfonyl groups to the purine ring of nucleoside analogs can significantly modulate their biological profiles. Research into 9-beta-D-ribofuranosylpurine-6-carboxamides has been conducted to explore the structural requirements for antiviral activity. nih.gov The synthesis of these compounds, along with their 6-thiocarboxamide counterparts, revealed that certain derivatives exhibit significant in vitro antiviral activity against a range of RNA and DNA viruses at non-toxic concentrations. nih.gov

For instance, 9-beta-D-ribofuranosylpurine-6-carboxamide demonstrated notable efficacy. nih.gov The exploration of such modifications is a key strategy in the rational design of new therapeutic agents. While specific data on sulfonyl modifications of 6-fluoro-9-beta-d-ribofuranosylpurine are less detailed in the provided context, the principles of modifying the purine core suggest that such changes would impact the electronic and steric properties of the molecule, thereby influencing its interaction with target enzymes.

Role of the Ribofuranosyl Moiety Stereochemistry and Modifications

The ribofuranosyl sugar is not merely a scaffold for the purine base; its stereochemistry and any modifications are critical determinants of biological activity.

Importance of the β-D-ribofuranosyl moiety in N-9 glycosidic linkage

The attachment of the β-D-ribofuranosyl moiety to the N-9 position of the purine ring is a fundamental structural feature for the biological activity of many nucleoside analogs. x3dna.org This specific N-glycosidic bond orients the sugar and the base in a precise spatial arrangement that is recognized by cellular enzymes. wikipedia.orglibretexts.org The biosynthesis of purine ribonucleotides starts with ribose-5-phosphate, establishing the critical N-glycosidic bond at the anomeric carbon. libretexts.org The stability of this bond is influenced by substituents on the sugar, with increasing electronegativity at the 2'-position (H < OH < F) enhancing stability. nih.gov

Studies have shown that the sugar moiety plays a vital role in the biological activities of 6-substituted 9-beta-d-ribofuranosyl purine analogues. nih.gov For many purine nucleoside analogs to be effective, they must be metabolized intracellularly to their 5'-triphosphate forms, which then act as inhibitors of viral or cellular polymerases. nih.gov The β-D-ribofuranosyl configuration is essential for this enzymatic phosphorylation.

Influence of 2'-deoxyribosyl vs. ribosyl configuration

The nature of the substituent at the 2'-position of the ribose sugar profoundly affects the biological activity and metabolic stability of nucleoside analogs. The primary distinction between DNA and RNA nucleosides is the 2'-substituent. nih.gov

In the context of 6-substituted purine nucleosides, the presence of a 2'-hydroxyl group (ribosyl configuration) is often crucial for activity. For example, 6-methylpurine-β-D-riboside (β-D-MPR) is a potent antitumor agent, whereas its 2'-deoxy counterpart is relatively nontoxic. nih.gov This difference is attributed to the fact that β-D-MPR is an excellent substrate for adenosine deaminase, an enzyme involved in its activation pathway, while the 2'-deoxy version is a poor substrate. nih.gov

Similarly, for 6-chloropurine nucleosides evaluated for anti-SARS-CoV activity, the ribonucleoside derivative was more active than the 2'-deoxy- and 3'-deoxyribonucleoside derivatives. nih.gov This suggests that for certain biological targets, the ribosyl configuration is preferred for optimal interaction and subsequent metabolic activation. The introduction of a fluorine atom at the 2' position, as seen in 2'-fluoro-substituted purine nucleosides, has been shown to increase the stability of the N-glycosidic bond compared to their canonical counterparts. nih.gov

Comparative SAR with Other Purine Nucleoside Analogs

To fully appreciate the unique characteristics of this compound, it is instructive to compare its structure-activity relationships with those of other well-known purine nucleoside analogs.

Analogies with Other Biologically Active Purine Antimetabolites

Several purine antimetabolites share structural and mechanistic similarities with this compound.

Nebularine (9-β-D-ribofuranosylpurine): As the parent compound lacking the 6-fluoro substituent, nebularine's activity provides a baseline for understanding the role of the fluorine atom.

6-Methylpurine-β-D-riboside (β-D-MPR): This compound, isolated from fungi, exhibits antifungal, antiviral, and antitumor activity. nih.govnih.gov Like many active purine nucleosides, its biological efficacy is tied to the β-D-riboside configuration. nih.gov The α-D-anomer of MPR shows significantly reduced, though still present, antitumor effects, highlighting the stereochemical importance of the sugar linkage. nih.gov

9-D-Arabinofuranosyladenine (Vidarabine, Ara-A): Ara-A is an antiviral drug, particularly against herpes simplex virus. researchgate.net Its key structural difference is the arabinose sugar, where the 2'-hydroxyl group is in the trans position relative to the 3'-hydroxyl, unlike the cis configuration in ribose. This modification alters the sugar pucker and its interaction with polymerases.

Table 1: Comparison of Biologically Active Purine Nucleoside Analogs

| Compound | Key Structural Feature | Primary Biological Activity | Reference |

|---|---|---|---|

| This compound | Fluorine at C6 of purine | Antiviral, Antitumor (by implication of its class) | nih.gov |

| Nebularine | Unsubstituted purine ring | Antitumor, Antibiotic | N/A |

| 6-Methylpurine-β-D-riboside | Methyl group at C6 of purine | Antitumor, Antiviral, Antifungal | nih.govnih.gov |

| 9-D-Arabinofuranosyladenine (Ara-A) | Arabinose sugar instead of ribose | Antiviral | researchgate.net |

Differences in Biological Profiles Based on Structural Variations

Subtle structural changes among purine nucleoside analogs can lead to vastly different biological profiles and therapeutic applications.

The substitution at the 6-position of the purine ring is a critical determinant of activity. A study on 2',3'-dideoxypurine nucleosides found a distinct order of potency for anti-HIV activity based on the 6-substituent: NHMe > NH2 > Cl ≈ N(Me)2 > SMe > OH ≈ NHEt > SH > NHBn ≈ H. nih.gov This suggests a "bulk tolerance effect" at this position dictates the interaction with the target enzyme, likely reverse transcriptase. nih.gov The presence of a chlorine atom, as in 6-chloropurine nucleosides, has been deemed important for anti-SARS-CoV activity, possibly due to its electrophilic nature allowing for covalent bond formation with a target enzyme. nih.gov

Modifications to the sugar moiety also create distinct biological outcomes. The difference between a ribose and an arabinose sugar, as in the case of adenosine versus Ara-A, dramatically alters the shape of the nucleoside and its ability to be processed by cellular kinases and incorporated into DNA or RNA. researchgate.net Similarly, the addition of a fluorine atom to the arabinose sugar of Ara-A to create Fludarabine (B1672870) (9-beta-D-arabinofuranosyl-2-fluoroadenine) results in a compound that is resistant to deamination, a major metabolic inactivation pathway for Ara-A. nih.gov This resistance enhances its therapeutic efficacy.

Furthermore, modifications at other positions on the ribose ring, such as the introduction of a methyl group at the 3'-position, can confer potent antitumor activity by inhibiting ribonucleotide reductase. nih.govresearchgate.net The precise location of this methyl group is crucial, as moving it to the 1'- or 2'-position leads to a loss of activity. nih.govresearchgate.net These examples underscore how specific, targeted structural variations are key to defining the unique biological and therapeutic profile of each purine nucleoside analog. researchgate.net

Preclinical Biological Evaluation Methodologies

In Vitro Cell Culture Models for Efficacy Assessment

Selection and Application of Human and Murine Cancer Cell Lines (e.g., L1210, HeLa, HL-60, HCT-116, Huh7, HepG2, MCF7, K562)

No specific data was found for the cytotoxic or anti-proliferative activity of 6-Fluoro-9-beta-d-ribofuranosylpurine against the listed human and murine cancer cell lines.

For context, studies on related compounds include:

An analogue, 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine , has been evaluated for its cytotoxicity in L1210 leukemia cells nih.gov.

Other 6-substituted 9-beta-d-ribofuranosyl purine (B94841) analogues have been tested for their inhibitory effects on the growth of HeLa and HL-60 cells nih.gov.

A range of 6,9-disubstituted purine analogues were screened for their in vitro anticancer activity against Huh7 liver, HCT116 colon, and MCF7 breast carcinoma cell lines researchgate.net.

The related compound 6-chloro-9-(b-D-ribofuranosyl)purine has demonstrated significant cytotoxicity against melanoma cells in vitro biosynth.com.

Evaluation of Antiviral Efficacy in Tissue Culture Systems against DNA and RNA viruses

There is no specific information available regarding the evaluation of this compound for its antiviral efficacy against DNA and RNA viruses.

However, the antiviral potential of the broader class of 6-substituted 9-β-d-ribofuranosylpurine derivatives has been a subject of investigation. For example, a series of 6-substituted derivatives of 9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate (B84403) were assessed for in vitro antiviral activity, with some derivatives showing significant effects against DNA viruses like herpes simplex, cytomegalovirus, and vaccinia virus, as well as RNA viruses such as rhinovirus and parainfluenza virus nih.gov.

Assays for Cell Proliferation and Viability (e.g., Sulforhodamine B (SRB) assay, MTT assay)

No published studies were identified that used Sulforhodamine B (SRB) or MTT assays to specifically assess the effect of this compound on cell proliferation and viability. These assays are standard methods to quantify viable cells, where tetrazolium salts like MTT are metabolically reduced by active cells to form a colored formazan (B1609692) product nih.gov.

Apoptosis and Cell Cycle Analysis using Flow Cytometry

There is no available data from flow cytometry studies to describe the effects of this compound on apoptosis or cell cycle progression. Flow cytometry is a powerful technique used to analyze cellular characteristics, including DNA content for cell cycle analysis and markers of programmed cell death (apoptosis) mdpi.com.

Senescence Assays (e.g., SA-β-Gal assay)

No research could be found that utilized senescence assays, such as the Senescence-Associated β-Galactosidase (SA-β-Gal) assay, to evaluate the potential of this compound to induce a state of cellular senescence.

In Vivo Animal Models for Efficacy Assessment (Preclinical)

No preclinical in vivo studies in animal models assessing the efficacy of this compound were identified in the literature. Efficacy studies in animal models are a critical step in drug discovery to determine if a compound's in vitro activity translates to a whole-organism system. While studies exist for related purine nucleosides, such as 2-amino-9H-purine-6-sulfinamide (sulfinosine) which showed significant activity against L1210 leukemia in mice, no such data is available for the specific fluoro-analogue lookchem.com.

Xenograft Models in Immunocompromised Mice for Antitumor Activity

Xenograft models are a cornerstone of in vivo cancer research, allowing for the evaluation of a compound's antitumor efficacy on human-derived tumors grown in an animal host. This methodology typically involves the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice, most commonly nude mice, which lack a functional thymus and are unable to mount a T-cell-mediated immune response against the foreign tumor cells. nih.govnih.govnih.govmdpi.comnih.gov

Once the tumors are established and reach a palpable size, the mice are treated with the investigational compound, such as this compound. The antitumor activity is assessed by monitoring several key parameters over time. Tumor growth inhibition is a primary endpoint, often calculated by comparing the tumor volume in treated animals to that in a control group receiving a vehicle. nih.govnih.gov The effectiveness of the treatment can be further quantified by determining the percentage of tumor growth inhibition. nih.gov

Table 1: Key Parameters in Xenograft Model Studies

| Parameter | Description | Common Measurement |

|---|---|---|

| Tumor Volume | The size of the tumor. | Calipers (length x width2 / 2) |

| Tumor Weight | The weight of the excised tumor at the end of the study. | Analytical balance |

| Tumor Growth Inhibition | The percentage reduction in tumor growth in treated versus control groups. | Calculated from tumor volumes |

| Survival Rate | The percentage of animals surviving over the course of the study. | Kaplan-Meier analysis |

| Bioluminescence Imaging | Non-invasive imaging of luciferase-expressing tumors. | In vivo imaging system |

Studies in Specific Animal Disease Models (e.g., Rift Valley fever virus infected mice)

To evaluate the antiviral potential of this compound, specific animal models of viral diseases are utilized. A relevant example is the use of mouse models for Rift Valley fever virus (RVFV), a zoonotic virus that can cause severe illness in humans and livestock. nih.govplos.orgplos.orgdiva-portal.orgnih.govusda.govnih.govusu.edubiorxiv.org Various strains of mice, including immunocompetent strains like BALB/c and immunocompromised strains such as those lacking the type I interferon receptor (IFNAR-/-), are used to model different aspects of RVFV infection. plos.orgbiorxiv.org

In a typical study, mice are infected with a lethal dose of RVFV, and treatment with the antiviral compound is initiated either before (prophylactic) or after (therapeutic) the viral challenge. nih.gov The primary endpoint in these studies is the survival rate of the animals, which is monitored over a defined period. nih.gov The efficacy of the compound is demonstrated by a significant increase in the survival of treated mice compared to a placebo-treated control group. usda.gov

In addition to survival, other parameters are often assessed to determine the extent of the antiviral effect. These can include the monitoring of clinical signs of disease, such as weight loss and the development of specific symptoms. usda.govbiorxiv.org Viral load in various tissues, such as the liver and brain, can be quantified using techniques like quantitative reverse transcription-polymerase chain reaction (qRT-PCR) or plaque assays to determine the extent of viral replication and dissemination. plos.org Histopathological examination of tissues can also be performed to assess the degree of tissue damage caused by the virus and the protective effect of the treatment. plos.org

Table 2: Common Endpoints in Antiviral Mouse Model Studies

| Endpoint | Description | Method of Assessment |

|---|---|---|

| Survival Rate | Percentage of mice surviving the viral challenge. | Kaplan-Meier survival curves |

| Viral Load | Quantification of viral particles in tissues or blood. | qRT-PCR, Plaque Assay |

| Clinical Score | Assessment of disease symptoms and weight loss. | Daily observation and weighing |

| Histopathology | Microscopic examination of tissue damage. | Staining and microscopy |

Enzymatic Assays for Biochemical Characterization

Enzymatic assays are crucial for understanding the biochemical mechanisms by which a compound like this compound exerts its effects. These assays can determine if the compound acts as a substrate or an inhibitor of specific enzymes, providing insight into its metabolic fate and mode of action.

A primary focus of enzymatic studies for purine analogs is their interaction with enzymes involved in nucleoside metabolism, such as adenosine (B11128) deaminase (ADA). nih.govnih.govmdpi.com Kinetic studies are performed to determine if this compound is a substrate for or an inhibitor of ADA. nih.govnih.gov If it is an inhibitor, the inhibitory constant (Ki) and the type of inhibition (e.g., competitive, non-competitive) are determined. nih.gov This is typically done by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound and the natural substrate (e.g., adenosine). nih.gov

The interaction of the compound with other key enzymes in purine metabolism, such as purine nucleoside phosphorylase (PNP), can also be investigated. nih.govnih.govmdpi.com These assays measure the conversion of the compound by the enzyme or its ability to inhibit the enzyme's activity on its natural substrate. The reaction products can be analyzed using techniques like high-performance liquid chromatography (HPLC). mdpi.com

Table 3: Key Parameters in Enzyme Kinetic Studies

| Parameter | Description |

|---|---|

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. |

| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction. |

| Ki (Inhibition Constant) | A measure of the potency of an inhibitor. |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of an inhibitor that reduces the enzyme activity by 50%. |

To understand how this compound is processed within cells, it is essential to quantify its metabolites and its impact on the endogenous cellular nucleotide pools. After treating cells with the compound, cellular extracts are prepared. nih.gov The extraction process must be carefully controlled to prevent the degradation of nucleotides. nih.gov

The intracellular metabolites of this compound, such as its monophosphate, diphosphate, and triphosphate forms, are then separated and quantified. researchgate.net This is often achieved using analytical techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis, which can separate the various nucleotide species. nih.govresearchgate.net These analyses provide a detailed picture of the anabolic activation of the compound within the cell.

Furthermore, these analytical methods can be used to assess the impact of the compound on the levels of endogenous cellular nucleotides (e.g., ATP, GTP, CTP, UTP). Changes in these pools can have significant effects on cellular processes such as DNA and RNA synthesis and cellular energy metabolism.

Molecular and Omics-Based Methodologies

To delve deeper into the molecular mechanisms of action of this compound, a range of molecular and omics-based techniques can be employed. These methods provide a broad overview of the changes in gene and protein expression that occur in response to treatment with the compound.

Gene expression profiling is a powerful tool to identify the cellular pathways that are affected by a drug. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a commonly used method to measure changes in the expression of specific genes of interest. nih.govnih.govnih.govmdpi.com For a compound like this compound, researchers might investigate its effect on the expression of genes involved in apoptosis, cell cycle control, DNA damage response, and metabolic pathways. nih.gov

In a typical RT-qPCR experiment, cells are treated with the compound, and then total RNA is extracted. nih.gov The RNA is reverse-transcribed into complementary DNA (cDNA), which is then used as a template for the qPCR reaction. nih.gov The expression level of the target genes is normalized to that of one or more stably expressed reference genes to ensure the accuracy of the results. nih.govnih.govmdpi.com The data is often presented as a fold change in gene expression in treated cells compared to untreated controls. nih.gov This information can help to build a comprehensive picture of the compound's mechanism of action at the molecular level.

Protein Expression Analysis (e.g., Western Blot)

Detailed studies employing Western Blot analysis to specifically investigate changes in protein expression in response to this compound exposure are not extensively available in the public domain. However, the broader class of purine nucleoside analogs is known to influence cellular signaling pathways, which are often studied using protein expression analysis. For instance, studies on other nucleoside analogs have utilized Western Blot to assess the expression levels of key proteins involved in viral replication and host inflammatory responses. In one such study, the overexpression of the viral protein PB1-F2 from Influenza A virus was shown to significantly increase the protein level of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. nih.gov This was demonstrated by transfecting A549 cells with a PB1-F2-overexpressing vector and subsequently analyzing PNP protein levels via Western Blot. nih.gov While this provides a framework for how such analyses are conducted for related compounds, specific data for this compound remains to be published.

Proteomics and Metabolomics in Response to Compound Exposure

Comprehensive proteomic and metabolomic studies specifically detailing the cellular response to this compound are not readily found in current literature. However, the metabolic fate of closely related compounds provides insight into the potential pathways this compound might influence. For example, in studies with a related analog, 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine, in L1210 cells, the compound was shown to be converted into its monophosphate and triphosphate derivatives. This metabolic conversion highlights the interaction of the compound with cellular kinases and deaminases.

Metabolomic approaches have proven valuable in identifying biomarkers for various diseases by analyzing modified nucleosides. In clear cell renal cell carcinoma (ccRCC), for instance, metabolomic analysis of cell culture media revealed that cancer cells secrete significant amounts of modified nucleoside residues compared to control cells. nih.gov This suggests that cancer cells take up common nucleosides from the medium to fuel their rapid metabolism and, after modification, excrete those that cannot be recycled. nih.gov While these studies establish the utility of proteomics and metabolomics in the broader field of nucleoside analog research, specific data for this compound is not yet available.

Biophysical and Structural Characterization Techniques

The biophysical and structural characterization of a compound's interaction with its biological targets is fundamental to understanding its mechanism of action.

Circular Dichroism (CD) Spectroscopy for Nucleic Acid Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in nucleic acids upon interaction with small molecules. For a series of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues, CD spectra were utilized to demonstrate their interaction with RNA and DNA in solution. While specific data for the 6-fluoro analog was not detailed, the study indicated that related compounds could bind to single-stranded RNA and interfere with the formation of RNA duplexes. This suggests that this compound may also interact with nucleic acids, potentially altering their secondary structure.

Thermal Melting Studies of DNA/RNA Interactions

Thermal melting studies are often conducted in conjunction with CD spectroscopy to assess the stability of DNA and RNA duplexes upon ligand binding. An increase in the melting temperature (Tm) typically indicates stabilization of the duplex. For the aforementioned 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues, thermal melting studies were performed to complement the CD spectral data. Although the specific results for the 6-fluoro derivative were not provided, this methodology is crucial for quantifying the stabilizing or destabilizing effects of such compounds on nucleic acid structures.

X-ray Crystallography and NMR Spectroscopy for Compound-Target Binding elucidation

Detailed structural information at the atomic level, obtained through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, is invaluable for understanding how a compound binds to its target. While no specific X-ray crystallography or comprehensive NMR structural studies for the binding of this compound to a biological target are publicly available, NMR has been used to characterize the chemical shifts of related compounds.

A study on 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides measured the ¹⁵N and ¹³C chemical shifts. nih.gov The ¹⁵N chemical shifts were determined using the ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) method, and the assignments were supported by Density Functional Theory (DFT) calculations. nih.gov The study also reported on the experimental coupling constants for the interaction of ¹⁹F with ¹⁵N and ¹³C in the 6-fluoropurine (B74353) 2'-deoxynucleoside. nih.gov

Table 1: Selected NMR Data for a Related 6-Fluoropurine 2'-Deoxynucleoside

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹⁵N | Data determined via ¹H-¹⁵N HMBC |

| ¹³C | Data measured in deuterated chloroform |

Note: Specific chemical shift values were not provided in the abstract. Data pertains to the 2'-deoxynucleoside analog.

Computational and Theoretical Modeling Approaches

Computational and theoretical modeling can provide significant insights into the structure-activity relationships of novel compounds and their interactions with biological targets. For fluorinated nucleosides, computational chemistry has been used to explore Quantitative Structure-Activity Relationships (QSAR) and to develop 3D-QSAR pharmacophore models to predict their potential anticancer activities. acs.org

In the context of NMR studies of 6-halopurine 2'-deoxynucleosides, Density Functional Theory (DFT) calculations were instrumental in the complete assignment of ¹⁵N chemical shifts. nih.gov It was noted that including solvation effects in the calculations significantly improved the accuracy of the predicted chemical shifts. nih.gov These theoretical approaches also help to understand the effects of halogen substitution on the electronic properties of the purine ring system. nih.gov While these examples highlight the application of computational methods to closely related molecules, specific modeling studies focused on this compound are not widely reported.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein or nucleic acid. These methods provide insights into the binding affinity, orientation, and stability of the ligand-target complex, which are critical for understanding the compound's mechanism of action.

Molecular Docking:

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. For purine nucleoside analogues like this compound, potential targets often include enzymes involved in nucleoside metabolism, such as kinases and phosphorylases, as well as protein kinases implicated in cancer and other diseases. While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar purine derivatives provides a framework for how such studies would be conducted. researchgate.netdongguk.edunih.gov

A typical molecular docking workflow involves:

Target Preparation: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using a docking algorithm to fit the ligand into the binding site of the target protein, generating multiple possible binding poses.

Scoring and Analysis: Ranking the generated poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions.

For instance, in studies of other purine derivatives, docking has been used to identify key amino acid residues in the active site of enzymes that are crucial for binding. dongguk.edunih.gov These interactions are vital for the compound's inhibitory activity.

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the target. An MD simulation of the this compound-target complex would reveal the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon binding. dongguk.edunih.gov Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.5 | Val123, Ala145 | Hydrogen Bond |

| Purine Nucleoside Phosphorylase | -7.9 | Phe200, Met219 | Hydrophobic Interaction |

| Adenosine Deaminase | -9.2 | His238, Asp295 | Hydrogen Bond, Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. For a series of purine nucleoside analogues, a QSAR model could be developed to predict their anticancer or antiviral activity.

The development of a QSAR model for compounds like this compound typically involves the following steps: